molecular formula C11H8BrNOS B1331680 2-Amino-3-(4-bromobenzoyl)thiophene CAS No. 399043-24-4

2-Amino-3-(4-bromobenzoyl)thiophene

Cat. No.: B1331680
CAS No.: 399043-24-4
M. Wt: 282.16 g/mol
InChI Key: UEAXJDFGNXSVSK-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-3-(4-bromobenzoyl)thiophene typically involves the reaction of 2-aminothiophene with 4-bromobenzoyl chloride under appropriate conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction . The reaction mixture is then purified using standard techniques such as recrystallization or column chromatography to obtain the desired product in high purity.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

2-Amino-3-(4-bromobenzoyl)thiophene can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom in the compound can be replaced by other substituents through nucleophilic substitution reactions.

    Oxidation and Reduction Reactions: The thiophene ring can participate in oxidation and reduction reactions, leading to the formation of different derivatives.

    Condensation Reactions: The amino group can react with carbonyl compounds to form imines or amides.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used to replace the bromine atom.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted thiophenes, while oxidation and reduction can lead to different oxidized or reduced thiophene derivatives.

Scientific Research Applications

2-Amino-3-(4-bromobenzoyl)thiophene has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of 2-Amino-3-(4-bromobenzoyl)thiophene depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The exact pathways involved can vary, but they often include binding to active sites or altering the function of target proteins. Further research is needed to fully elucidate the detailed mechanisms.

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-4-(4-bromophenyl)thiazole
  • 2-Amino-5-(4-bromophenyl)-1,3,4-thiadiazole
  • 1-Bromodibenzo[b,d]thiophen-2-amine

Uniqueness

2-Amino-3-(4-bromobenzoyl)thiophene is unique due to the specific arrangement of its functional groups, which imparts distinct chemical reactivity and potential biological activity. Compared to similar compounds, it offers a different balance of electronic and steric properties, making it valuable for specific applications in synthesis and research .

Properties

IUPAC Name

(2-aminothiophen-3-yl)-(4-bromophenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8BrNOS/c12-8-3-1-7(2-4-8)10(14)9-5-6-15-11(9)13/h1-6H,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEAXJDFGNXSVSK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)C2=C(SC=C2)N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8BrNOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90357676
Record name 2-Amino-3-(4-bromobenzoyl)thiophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90357676
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

282.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

399043-24-4
Record name 2-Amino-3-(4-bromobenzoyl)thiophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90357676
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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